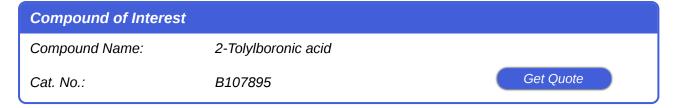


Spectroscopic Profile of 2-Tolylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-tolylboronic acid** (CAS No. 16419-60-6), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula of **2-tolylboronic acid** is C₇H₉BO₂ with a molecular weight of 135.96 g/mol . Spectroscopic analysis is crucial for the verification of its structure and purity. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-tolylboronic acid** in solution. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration, NMR spectra can sometimes be complex. The data presented here are for the monomeric form, typically obtained in a suitable deuterated solvent.

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Ar-H (ortho to B(OH) ₂)
~7.2-7.4	m	2H	Ar-H
~7.1-7.2	m	1H	Ar-H
~4.5-5.5	br s	2H	B(OH) ₂
~2.5	S	3H	Ar-CH₃

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and water content and may appear as a broad singlet.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~145	С-В
~136	Ar-C
~131	Ar-C
~130	Ar-C
~128	Ar-C
~125	Ar-C
~22	Ar-CH₃

Note: The carbon atom directly attached to the boron atom (C-B) may show a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of solid **2-tolylboronic acid** is characterized by the following key absorption bands.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3600	Strong, Broad	O-H stretch (from B(OH) ₂)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch (from CH ₃)
~1600	Medium	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1200	Strong	C-B stretch
~750	Strong	Aromatic C-H bend (orthodisubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For **2-tolylboronic acid**, electron impact (EI) is a common ionization technique.

m/z	Relative Intensity (%)	Assignment
136	High	[M]+ (Molecular Ion)
118	Moderate	[M - H ₂ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C₅H₅] ⁺

Note: The fragmentation pattern can be influenced by the formation of boroxine trimers, which may be observed at higher m/z values under certain conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-tolylboronic** acid.



NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-tolylboronic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
- Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution.

¹H and ¹³C NMR Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, a standard pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid 2-tolylboronic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.



Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

 Prepare a dilute solution of 2-tolylboronic acid in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Impact - EI):

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-tolylboronic acid**.



Compound Synthesis & Purification Synthesis of 2-Tolylboronic Acid Purification (e.g., Recrystallization) Sample Preparation Spectroscopic Analysis NMR Spectroscopy (1H, 13C) IR Spectroscopy Data Interpretation Structure Verification Purity Assessment Final Report & Characterization

General Workflow for Spectroscopic Analysis

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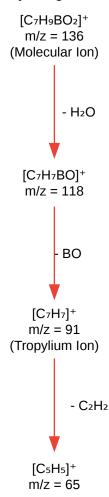
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation Pathway



The fragmentation of **2-tolylboronic acid** in an electron impact mass spectrometer can proceed through several pathways. A plausible fragmentation pattern is depicted below.

Plausible Mass Spectrometry Fragmentation of 2-Tolylboronic Acid



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Caption: A diagram showing a likely fragmentation pathway for **2-tolylboronic acid** under electron impact mass spectrometry.

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